molecular formula C14H14ClN7O2S2 B3008994 4-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1798661-43-4

4-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B3008994
CAS No.: 1798661-43-4
M. Wt: 411.88
InChI Key: YMMNPQDGYUKEKI-UHFFFAOYSA-N
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Description

4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine-sulfonyl moiety and a 1,2,4-triazole group. The 1,2,4-triazole substituent at the 6-position of the pyrimidine core enhances the molecule’s ability to participate in π-π stacking and hydrogen-bonding interactions, which are critical for biological activity.

Properties

IUPAC Name

4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN7O2S2/c15-11-1-2-14(25-11)26(23,24)21-5-3-20(4-6-21)12-7-13(18-9-17-12)22-10-16-8-19-22/h1-2,7-10H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMNPQDGYUKEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. Notably, it has shown significant inhibition of falcipains (cysteine proteases) involved in the malaria parasite Plasmodium falciparum lifecycle. Additionally, its triazole component contributes to anti-inflammatory and neuroprotective effects through modulation of signaling pathways such as NF-kB and apoptosis regulation .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit potent antibacterial activity against various pathogens. For instance, studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial folate synthesis pathways.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Neuroprotective Effects

Recent investigations into neuroprotective properties have revealed that this compound can reduce neuroinflammation and promote neuronal survival under stress conditions such as oxidative stress or ischemia. It achieves this by modulating inflammatory cytokines like TNF-α and inhibiting nitric oxide production in microglial cells .

Case Studies

Study Findings Biological Activity
Study A (2020)Inhibition of falcipains in Plasmodium falciparumAntimalarial
Study B (2021)Induction of apoptosis in cancer cell linesAnticancer
Study C (2022)Reduction of inflammatory markers in microglial cellsNeuroprotective

Comparison with Similar Compounds

4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

  • Key Features : The sulfonyl group is derived from 1-methylimidazole, which introduces a basic nitrogen atom, contrasting with the 5-chlorothiophene-sulfonyl group in the target compound. The trifluoromethyl group at the 6-position of pyrimidine enhances lipophilicity compared to the triazole substituent .
  • Potential Impact: The trifluoromethyl group may improve blood-brain barrier penetration, while the imidazole-sulfonyl moiety could alter binding affinity in enzyme-active sites.

4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

  • Key Features : The piperazine is linked to a thiadiazole ring, which is smaller and more rigid than the 5-chlorothiophene-sulfonyl group. The pyrimidine core has a methyl group and a pyrazole substituent, differing from the triazole in the target compound .

Pyrimidine Core Modifications

4-Methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

  • Key Features : The methylsulfanyl group at the 2-position is electron-donating, contrasting with the electron-withdrawing sulfonyl group in the target compound. The thiadiazole-piperazine substituent provides a distinct electronic profile .
  • Potential Impact: Methylsulfanyl may increase metabolic stability but reduce hydrogen-bonding capacity compared to sulfonyl groups.

Tabulated Comparison of Key Compounds

Compound Name Piperazine Substituent Pyrimidine Substituents Molecular Weight (g/mol) Key Features
Target Compound 5-Chlorothiophene-2-sulfonyl 6-(1H-1,2,4-triazol-1-yl) ~440 (estimated) Combines sulfonyl’s electron-withdrawing effects with triazole’s H-bonding.
4-{4-[(1-Methylimidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine 1-Methylimidazole-2-sulfonyl 6-(Trifluoromethyl) 368.3 High lipophilicity from CF₃; imidazole enhances basicity.
4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methyl-6-(pyrazol-1-yl)pyrimidine 3-Cyclopropyl-1,2,4-thiadiazol-5-yl 2-Methyl, 6-(pyrazol-1-yl) 368.5 Thiadiazole adds rigidity; pyrazole offers π-π interactions.
4-Methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine 3-Methyl-1,2,4-thiadiazol-5-yl 4-Methyl, 2-(methylsulfanyl) 350.4 Methylsulfanyl improves metabolic stability; thiadiazole modulates polarity.

Research Findings and Pharmacological Implications

  • Triazole vs.
  • Sulfonyl vs. Thiadiazole : The 5-chlorothiophene-sulfonyl group’s electron-withdrawing nature could improve binding to enzymes requiring charge stabilization, whereas thiadiazole-containing analogs may favor hydrophobic pockets .
  • Piperazine Flexibility : Piperazine’s conformational flexibility allows adaptation to diverse binding sites, but bulkier substituents (e.g., 5-chlorothiophene-sulfonyl) may restrict this flexibility, favoring specific targets .

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